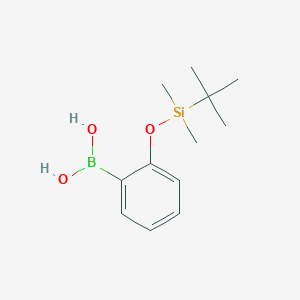
(2-((tert-ブチルジメチルシリル)オキシ)フェニル)ボロン酸
概要
説明
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H21BO3Si. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various chemical processes .
科学的研究の応用
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates for various diseases.
Industry: Applied in the production of advanced materials and polymers.
作用機序
Target of Action
The primary target of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by the formation of a new carbon-carbon bond . The tert-butyldimethylsilyloxy group in the compound enhances the stability and reactivity of the boronic acid, making it an effective reagent in these reactions .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID, is a key biochemical pathway in organic synthesis . This reaction enables the formation of complex organic structures from simpler building blocks, expanding the diversity and complexity of organic compounds that can be synthesized .
Pharmacokinetics
Its properties such as stability, reactivity, and solubility can impact its effectiveness in chemical reactions .
Result of Action
The use of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling reactions results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to synthesize using other methods .
Action Environment
The action of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID is influenced by various environmental factors. For instance, the compound is stable under an inert atmosphere and at low temperatures . Additionally, the reaction conditions, such as the presence of a suitable catalyst and the pH of the reaction medium, can significantly impact the efficacy of the compound in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid typically involves the protection of phenol with a TBDMS group followed by the introduction of the boronic acid functionality. One common method includes the reaction of 2-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids using a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or basic conditions to yield the free phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.
Oxidation: Phenols or quinones.
Substitution: Free phenol derivatives.
類似化合物との比較
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- Phenylboronic acid
Uniqueness
(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is unique due to the presence of the TBDMS protecting group, which enhances its stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .
特性
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9,14-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEQFGRLHBVFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591026 | |
| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929277-63-4 | |
| Record name | (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)
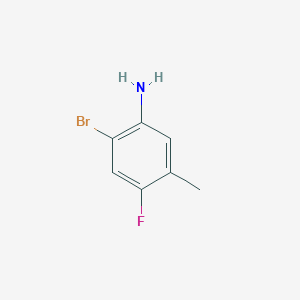

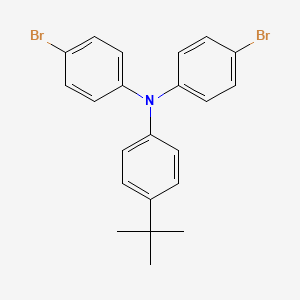
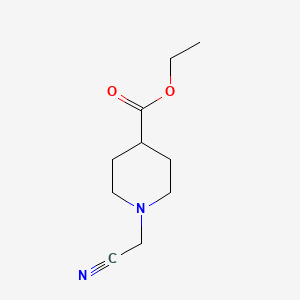
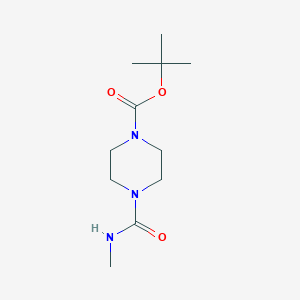
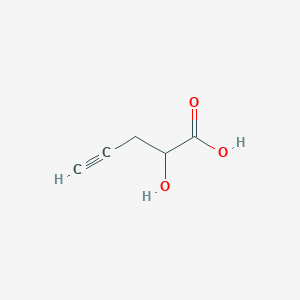
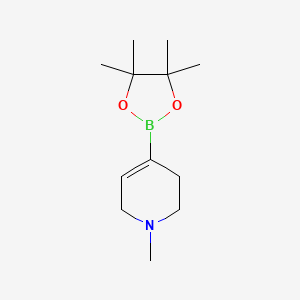
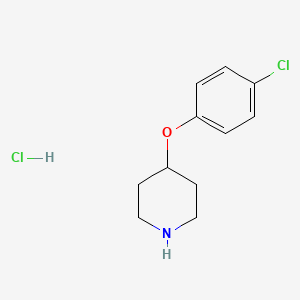
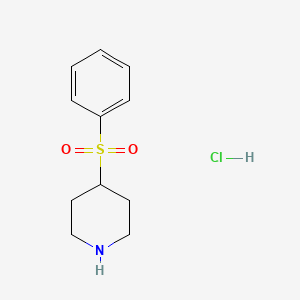
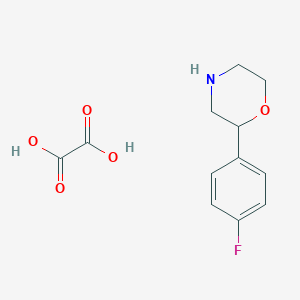
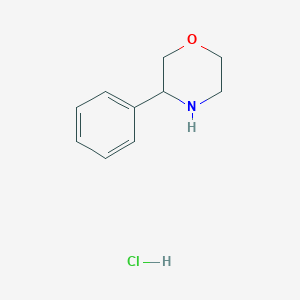
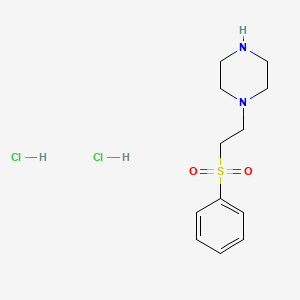
![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)
